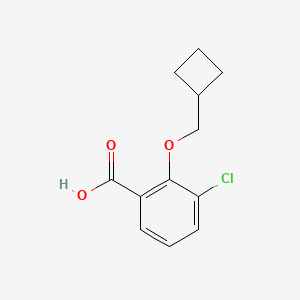![molecular formula C49H34N2O B15092788 N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine: is an organic compound known for its unique spiro structure, which combines fluorene and xanthene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine typically involves multiple steps. One common method includes the following steps:
Synthesis of Fluorene and Xanthene Precursors: The fluorene and xanthene units are synthesized separately, often involving bromination and subsequent coupling reactions.
Spiro Coupling: The fluorene and xanthene units are then coupled using a spiro linkage, typically facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various functional groups such as methoxy or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used as a hole transport material in OLEDs and OPVs due to its excellent charge transport properties.
Photovoltaics: Employed in perovskite solar cells as a hole transport layer, enhancing the efficiency and stability of the cells.
Biology and Medicine:
Biosensors: Potential use in biosensors due to its electrochemical properties.
Drug Delivery: Investigated for use in drug delivery systems owing to its ability to form stable complexes with various drugs.
Industry:
Display Technology: Utilized in the manufacturing of high-efficiency OLED displays.
Solar Energy: Applied in the development of advanced solar cells for renewable energy applications.
Wirkmechanismus
The mechanism of action of N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine in electronic applications involves its role as a hole transport material. It facilitates the movement of positive charges (holes) through the organic layers of devices like OLEDs and OPVs. This is achieved through its spiro structure, which provides a high degree of conjugation and stability, allowing efficient charge transport .
Vergleich Mit ähnlichen Verbindungen
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells.
Spiro-TAD: Similar structure but with different functional groups, used in OLEDs.
Uniqueness: N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9’-xanthene]-2,7-diamine is unique due to its specific combination of fluorene and xanthene units, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications .
This compound’s versatility and efficiency make it a valuable material in the field of organic electronics and beyond
Eigenschaften
Molekularformel |
C49H34N2O |
|---|---|
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N-tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C49H34N2O/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-41-42-32-30-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-46(42)49(45(41)33-39)43-25-13-15-27-47(43)52-48-28-16-14-26-44(48)49/h1-34H |
InChI-Schlüssel |
GDMVSHBWCXDBSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)
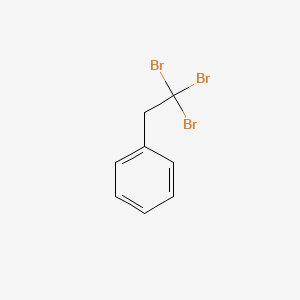
![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)

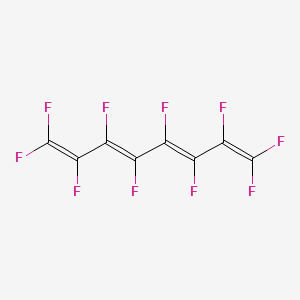
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
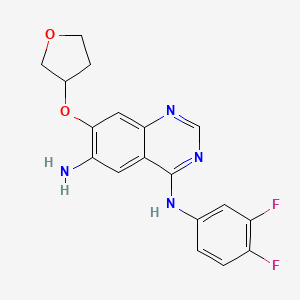
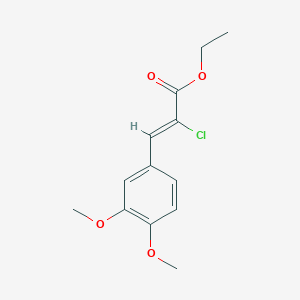
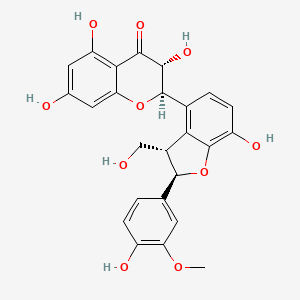

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
